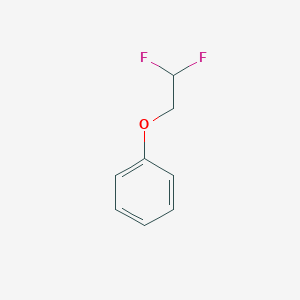

(2,2-Difluoroethoxy)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoroethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKWHGYUNYFNTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309602-18-3 | |

| Record name | (2,2-Difluoroethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,2 Difluoroethoxy Benzene and Aromatic Derivatives

Established Strategies for Fluoroether Bond Formation

The construction of the ether bond (C-O-C) in fluorinated systems requires specialized strategies to account for the electronic effects of fluorine atoms. Several established methods have been adapted and optimized for the synthesis of fluoroethers.

Williamson Ether Synthesis in Fluorinated Systems

The Williamson ether synthesis, a cornerstone of ether preparation, involves the reaction of an alkoxide with an alkyl halide via an SN2 mechanism. masterorganicchemistry.com In the context of fluorinated systems, this method is adapted to form fluoroalkyl ethers. For the synthesis of a compound like (2,2-Difluoroethoxy)benzene, this would typically involve the reaction of sodium phenoxide with a 2,2-difluoroethyl electrophile, such as 2,2-difluoroethyl tosylate or a 2,2-difluoroethyl halide. The reaction is generally effective for primary alkyl halides. masterorganicchemistry.com The nucleophilicity of the phenoxide and the nature of the leaving group on the fluorinated component are critical for the reaction's success. masterorganicchemistry.comfluorine1.ru Studies have demonstrated the synthesis of various fluorinated benzyl (B1604629) ethers using this method, reacting fluorinated benzyl bromides with alcoholates. wiserpub.com

| Alcoholate/Phenoxide | Electrophile | Solvent | Conditions | Product |

|---|---|---|---|---|

| Sodium Ethoxide | 1-Iodo-2,2-difluoroethane | Ethanol | Heating | 1-Ethoxy-2,2-difluoroethane |

| Sodium Phenoxide | 2,2-Difluoroethyl Tosylate | DMF | Heating | This compound |

| Sodium p-Cresolate | 1-Bromo-2,2-difluoroethane | Acetone | Reflux | 1-(2,2-Difluoroethoxy)-4-methylbenzene |

Nucleophilic Additions of Alcohols to Fluoroolefins and Epoxides

The addition of alcohols or phenols to electron-deficient fluoroalkenes is another effective route for synthesizing fluorinated ethers. fluorine1.ru The high reactivity of polyfluoroalkenes is determined by the stabilizing effect of substituents on the resulting carbanion intermediate. fluorine1.ru For instance, phenol (B47542) can add to a fluoroolefin like 1,1-difluoroethene in the presence of a base to yield this compound. Similarly, the ring-opening of fluorinated epoxides by phenoxides can provide regioselective access to fluorinated ethers. This method avoids the need for pre-functionalized alkyl halides and can be quite efficient. The reaction of an alcohol with an aldehyde or ketone can also lead to the formation of hemiacetals and acetals, which are structurally related to ethers. libretexts.orglibretexts.orgpressbooks.pub

Alkylation Reactions of In Situ Generated Fluorinated Alkoxides

A novel approach involves the generation of fluorinated alkoxides in situ from readily available precursors like fluorinated acyl chlorides. researchgate.netcas.cn In this method, a fluoroacyl chloride (RfCOCl) is treated with potassium fluoride (B91410) to generate a 1,1-difluoroalkoxide intermediate. cas.cn This alkoxide is then trapped by a potent alkylating agent, such as dimethyl sulfate (B86663) or an alkyl triflate, to form the desired partially fluorinated ether. researchgate.netcas.cn The efficiency of this one-pot reaction depends on the stability and nucleophilicity of the in situ generated alkoxide and the electrophilicity of the alkylating agent. researchgate.net This strategy provides a valuable alternative for synthesizing ethers with the RfCF2O- moiety.

Intermolecular Dehydration Approaches for Fluoroether Synthesis

The acid-catalyzed intermolecular dehydration of alcohols is a classical method for producing symmetrical ethers. masterorganicchemistry.com However, this approach is generally unsuitable for preparing unsymmetrical ethers from two different alcohols due to the formation of a statistical mixture of three different ether products, which are often difficult to separate. doubtnut.com Furthermore, attempts to prepare fluorinated ethers, such as those from trifluoroethanol, by intermolecular dehydration have been reported as unsuccessful. fluorine1.ru The reaction conditions required for dehydration, typically strong acid and high temperatures, often favor elimination reactions, leading to alkenes, especially with secondary and tertiary alcohols. libretexts.orglibretexts.org

Electrochemical Fluorination for Fluorinated Ethers

Electrochemical fluorination (ECF), particularly the Simons process, is an industrial method for producing perfluorinated compounds, including ethers. wikipedia.org The process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride. wikipedia.org While ECF is highly effective for producing fully fluorinated molecules, it is less controlled for selective, partial fluorination, often resulting in a mixture of products and potential C-O bond cleavage. wikipedia.orgalfa-chemistry.com The Phillips Petroleum process is a similar method applied to volatile hydrocarbons. wikipedia.org While ECF is a powerful tool for creating perfluoroethers with unique properties, its application for the targeted synthesis of partially fluorinated ethers like this compound is limited due to a lack of selectivity. alfa-chemistry.com

Targeted Synthesis of this compound and Substituted Analogues

The direct synthesis of this compound and its derivatives often employs modifications of the Williamson ether synthesis or modern cross-coupling reactions. A common and effective strategy involves the etherification of a phenol or a substituted phenol with a reagent that provides the 2,2-difluoroethoxy group.

For example, the synthesis of 1-(chloromethyl)-2-(2,2-difluoroethoxy)benzene (B2788186) can be achieved through the etherification of a chloromethyl-substituted phenol with 2,2-difluoroethanol (B47519). evitachem.com Similarly, the preparation of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, an important intermediate for herbicides, involves reacting a substituted phenol with a derivative of 2,2-difluoroethanol. evitachem.comgoogle.com A patented method describes the reaction of m-trifluoromethyl phenol with a sulfonate ester of 2,2-difluoroethanol in the presence of a base. google.com

More recently, palladium-catalyzed C–O cross-coupling reactions have emerged as a highly efficient protocol for synthesizing fluoroalkyl aryl ethers. acs.org This method allows for the coupling of various (hetero)aryl bromides with fluorinated alcohols using a palladium precatalyst and a mild base. acs.org This approach offers advantages such as short reaction times and excellent tolerance for a wide range of functional groups, making it a powerful tool for accessing complex molecules containing the this compound motif. acs.org

| Starting Phenol | Reagent for Difluoroethoxylation | Catalyst/Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| m-Trifluoromethyl phenol | 2,2-Difluoroethyl methanesulfonate | Potassium Carbonate | Acetonitrile | 1-(2,2-Difluoroethoxy)-3-(trifluoromethyl)benzene | google.com |

| 2-Bromo-6-(trifluoromethyl)phenol | 2,2-Difluoroethyl tosylate | Cesium Carbonate | DMF | 1-Bromo-2-(2,2-difluoroethoxy)-3-(trifluoromethyl)benzene | researchgate.net |

| 4-Bromophenol | 2,2-Difluoroethanol | tBuBrettPhos Pd G3 / Cs2CO3 | Toluene | 1-Bromo-4-(2,2-difluoroethoxy)benzene | acs.org |

Regioselective Functionalization of Aromatic Substrates

Achieving the desired substitution pattern on the aromatic ring is critical when synthesizing complex derivatives of this compound. Regioselective functionalization allows chemists to control the placement of various substituents in relation to the difluoroethoxy group, which is crucial for the molecule's ultimate function. chalmers.se

Strategies for regioselective functionalization often involve directing groups, which influence the position of subsequent electrophilic or nucleophilic substitution reactions. lumenlearning.com For instance, in a multi-step synthesis, the order of reactions is paramount. libretexts.org If a meta-substituted product is desired, a meta-directing group (e.g., a nitro or sulfonyl chloride group) might be introduced to the benzene (B151609) ring first, followed by the introduction of the precursor to the ether linkage. lumenlearning.com Conversely, to obtain ortho- or para-substituted products, an ortho-, para-directing group would be installed initially. lumenlearning.com

Directed ortho-metalation is another powerful technique. By using a directing group that can coordinate to a strong base (often an organolithium or magnesium amide reagent), a proton can be selectively removed from the ortho position, creating a nucleophilic center that can then react with an electrophile. nih.govnih.gov While challenging due to the potential for competitive metalation on acidic heterocycles that might also be present, the use of sterically hindered bases like TMPMgBu (TMP = 2,2,6,6-tetramethylpiperidyl) in non-coordinating hydrocarbon solvents has proven effective for the regioselective ortho-magnesiation of various aryl azoles. nih.govnih.gov This approach enables the precise functionalization of the aryl ring before or after the introduction of the fluoroalkoxy group.

A key intermediate for the herbicide penoxsulam, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride, is synthesized via a process that includes a regioselective lithiation step to control the substitution pattern. lookchem.com

Carbon-Oxygen Coupling Methodologies (e.g., Copper-Catalyzed)

The formation of the aryl ether C-O bond is the central transformation in the synthesis of this compound. While traditional methods like the Williamson ether synthesis are common, transition metal-catalyzed cross-coupling reactions have emerged as highly versatile and efficient alternatives, particularly for unactivated or sterically hindered substrates.

Copper-catalyzed C-O coupling reactions, a variant of the Ullmann condensation, are particularly relevant. wikipedia.org These reactions typically involve coupling an aryl halide with an alcohol in the presence of a copper catalyst and a base. epo.org This methodology is a key step in an efficient, three-step synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride. lookchem.com In this sequence, a copper-catalyzed C-O coupling is used specifically to introduce the 2,2-difluoroethoxy group onto the aromatic ring. lookchem.com

Palladium catalysis is also widely employed for C-O bond formation. For example, palladium-catalyzed decarboxylative reactions of phenols with vinyl ethylene (B1197577) carbonate have been developed to produce allylic aryl ethers with high regioselectivity and in good yields. frontiersin.org Such catalytic systems demonstrate broad functional group tolerance, making them suitable for the synthesis of complex molecules. frontiersin.orgrsc.org

| Catalyst System | Reaction Type | Key Features | Example Application |

|---|---|---|---|

| Copper(I) or (II) salts, Ligands (e.g., phenanthroline), Base | Ullmann Condensation (C-O Coupling) | Effective for coupling aryl halides with alcohols. | Synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene derivatives. lookchem.com |

| PdCl2(dppf) | Decarboxylative Etherification | Mild conditions, complete regioselectivity, good functional group tolerance. | Synthesis of allylic aryl ethers from phenols. frontiersin.org |

| [Cu(OAc)(Xantphos)] | Three-component N-acyl amidine synthesis | Involves a copper nitrenoid intermediate from dioxazolones. | Formation of C-N bonds, adaptable for C-O bond concepts. beilstein-journals.org |

Etherification Reactions Utilizing 2,2-Difluoroethanol Precursors

The most direct methods for synthesizing this compound and its derivatives involve etherification reactions where 2,2-difluoroethanol acts as the source of the difluoroethoxy group. The Williamson ether synthesis is a classic and widely used method for this purpose. wikipedia.org This reaction involves the deprotonation of a phenol with a base to form a more nucleophilic phenoxide ion, which then displaces a halide or other leaving group from an alkyl electrophile. wikipedia.org To synthesize this compound, the roles can be reversed: 2,2-difluoroethanol is deprotonated by a strong base (like sodium hydride or sodium amide) and the resulting alkoxide attacks an activated aryl substrate, such as an aryl halide. wikipedia.orggoogle.com

Patented industrial methods for preparing complex derivatives often rely on this fundamental reaction. For instance, the synthesis of 2-(2,2-difluoroethoxy)-6-trifluoromethyl-phenylalkyl sulfide (B99878) involves the etherification of a corresponding phenol precursor with 2,2-difluoroethanol in an organic solvent under the action of a base. google.com Another patent describes reacting 2,2-difluoroethanol with methylsulfonyl chloride in the presence of triethylamine (B128534) as a first step toward synthesizing 2-(2,2'-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride. google.com

The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions. Common bases include sodium hydride (NaH), sodium amide (NaNH₂), and potassium carbonate, while solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) are often used. google.com

Organometallic Approaches in Aryl Fluoroether Synthesis (e.g., Grignard Reactions)

Organometallic reagents are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mt.com In the context of aryl fluoroether synthesis, they are often used to create a nucleophilic aromatic species that can then be functionalized.

Grignard reagents (organomagnesium halides) and organolithium compounds are the most common examples. libretexts.org They are typically prepared by reacting an aryl halide with magnesium or lithium metal. libretexts.org The resulting organometallic compound can then participate in various reactions. For example, a Grignard reagent can be used in a nucleophilic substitution reaction or as a precursor for transmetalation to a less reactive metal in a catalyzed cross-coupling reaction.

A patented synthesis of a 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene derivative involves the formation of a Grignard reagent from 2-bromo-3-trifluoromethyl-halogenated benzene. google.com This is achieved by reacting the aryl bromide with isopropylmagnesium bromide in anhydrous tetrahydrofuran (B95107) at low temperatures. The resulting Grignard reagent is then reacted with a dialkyl disulfide to install a thioether group, which is later oxidized as part of the multi-step sequence. google.com This highlights how organometallic intermediates can be pivotal in building up the required substitution pattern on the aromatic ring before the final etherification or other functionalization steps. mt.com

Multi-Step Synthetic Sequences for Complex this compound Derivatives

The synthesis of complex molecules containing the (2,2-difluoroethoxy)phenyl moiety, such as those used in agrochemicals or pharmaceuticals, requires carefully designed multi-step reaction sequences. lookchem.com These sequences must control regiochemistry and incorporate various functional groups in the correct order to achieve the final target structure efficiently. lumenlearning.comlibretexts.org

A representative example is the synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride, a key intermediate for the herbicide penoxsulam. lookchem.com One patented route involves several distinct transformations: google.com

Diazotization and Halogenation: Starting from a substituted aniline, a diazonium salt is generated and subsequently decomposed to install a halogen at a specific position.

Grignard Formation and Thioetherification: The resulting aryl halide is converted into a Grignard reagent, which then reacts with a dialkyl disulfide to form an aryl alkyl sulfide. google.com

Etherification: The crucial 2,2-difluoroethoxy group is introduced via an etherification reaction, where a phenoxide is generated in situ and reacted with a 2,2-difluoroethylating agent, or more commonly, 2,2-difluoroethanol is used as the nucleophile with an activated aryl substrate. google.com

Oxidation: The aryl alkyl sulfide is oxidized to the corresponding sulfonyl chloride using a strong oxidizing agent like chlorine gas. lookchem.comgoogle.com

This sequence illustrates the need to combine different types of reactions—including aromatic substitution, organometallic chemistry, etherification, and oxidation—to construct the final product.

| Step | Reaction Type | Reactants | Reagents/Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|---|

| 1 | Diazotization/Decomposition | 3-Halogenated-4-bromo-5-trifluoromethyl-aniline | tert-butyl nitrite, DMF, 50°C | 2-Bromo-3-trifluoromethyl-halogenated benzene | 89% |

| 2 | Grignard Reaction | 2-Bromo-3-trifluoromethyl-halogenated benzene | Isopropylmagnesium bromide, THF, -40°C | Aryl Grignard Reagent | Not Isolated |

| 3 | Thioetherification | Aryl Grignard Reagent | Dialkyl disulfide | 2-Alkylthio-3-trifluorotoluene-halogenobenzene | 90-95% |

| 4 | Etherification | 2-Alkylthio-3-trifluorotoluene-halogenobenzene, 2,2-difluoroethanol | NaH or NaNH₂, DMF or DMA, 25°C | 2-(2,2-difluoroethoxy)-6-trifluoromethyl-phenylalkyl sulfide | Not specified |

| 5 | Chlorinative Oxidation | 2-(2,2-difluoroethoxy)-6-trifluoromethyl-phenylalkyl sulfide | Chlorine, 10-60°C | 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride | Not specified |

Emerging and Novel Synthetic Approaches

While classical methods are well-established, the field of organic synthesis is constantly evolving. Researchers are developing novel approaches that offer milder reaction conditions, higher efficiency, and new pathways to access valuable fluoroalkoxylated compounds.

Photoredox-Catalyzed Difluoromethylation and Etherification Reactions

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide array of transformations under mild conditions by generating radical intermediates. nih.gov This methodology is particularly promising for the introduction of fluorinated groups. nih.govmdpi.com

The general mechanism involves a photocatalyst (often a ruthenium or iridium complex) that becomes excited upon absorbing visible light. nih.gov The excited catalyst can then engage in single-electron transfer (SET) with a substrate to generate a radical species. For the synthesis of difluoroethoxy-containing compounds, this could involve several strategies. One approach is the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor (e.g., CF₂HSO₂Cl), which can then be trapped by an alkene or aromatic system. mdpi.comcas.cn Subsequent reaction steps could then be used to form the ether linkage.

Another possibility is the direct photoredox-catalyzed coupling of an alcohol with an aryl partner. While direct examples for this compound are still emerging, the principles have been demonstrated for related transformations. nih.gov For example, photoredox catalysis has been used for the intermolecular C-H trifluoromethoxylation of arenes and the difunctionalization of alkenes, where a fluoroalkyl group and another functional group are added across a double bond. nih.govmdpi.com These methods provide access to complex fluorinated molecules that would be difficult to synthesize using traditional ionic pathways. nih.gov The mild conditions and high functional group tolerance make photoredox catalysis a highly attractive area for future development in aryl fluoroether synthesis. rsc.org

| Component | Example | Function |

|---|---|---|

| Photocatalyst | Ru(bpy)₃(PF₆)₂, fac-Ir(ppy)₃ | Absorbs visible light and initiates single-electron transfer (SET). nih.gov |

| Light Source | Blue or White LEDs | Provides the energy to excite the photocatalyst. |

| Radical Precursor | CF₂HSO₂Cl (for •CF₂H) | Generates the desired radical species upon reaction with the catalyst. mdpi.com |

| Substrate | Alkene, Arene | The molecule to be functionalized by the radical. |

| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF) | Dissolves reactants and facilitates the reaction. nih.gov |

Stereoselective Synthesis of Fluorinated Aromatic Ethers

The synthesis of this compound itself does not involve stereoselectivity as the molecule is achiral. However, the principles of stereoselective synthesis are critical when preparing advanced aromatic derivatives of this compound that incorporate one or more stereocenters, either on the aromatic ring, its substituents, or on the ether chain. The development of catalytic asymmetric methods that can control the three-dimensional arrangement of atoms is a key focus in modern organic chemistry, enabling the production of single enantiomers of chiral molecules.

Organocatalysis has emerged as a powerful tool for stereoselective transformations. rsc.org Chiral organocatalysts, which are small, metal-free organic molecules, can facilitate a wide range of reactions with high enantioselectivity under mild conditions. For instance, chiral Brønsted acids have been used in the atroposelective amination of biaryls, a strategy that could be adapted for the synthesis of axially chiral diaryl ethers. beilstein-journals.org Similarly, N-heterocyclic carbenes (NHCs) have been successfully employed in the atroposelective desymmetrization of prochiral 2-aryloxyisophthalaldehydes to construct axially chiral diaryl ethers. beilstein-journals.org Other organocatalytic approaches, such as those using prolinol ethers or imidodiphosphorimidate (IDPi) catalysts, have proven effective in creating chiral ethers and silyl (B83357) ethers through desymmetrization or cycloaddition reactions, highlighting strategies that could be applied to complex fluorinated targets. rsc.orgresearchgate.netnih.gov

Transition metal catalysis also provides robust methods for stereoselective ether synthesis. Palladium-catalyzed intramolecular additions of alcohols to alkenes have been used to create cyclic ethers with defined stereochemistry. nih.gov Likewise, iridium-catalyzed enantioselective decarboxylative allylic etherification and chiral phosphine-catalyzed couplings represent advanced methods for accessing chiral ethers with high stereoselection. organic-chemistry.org These catalytic systems offer a pathway to control the formation of specific stereoisomers, which is essential for applications in materials science and medicinal chemistry where the specific chirality of a molecule can determine its properties and biological activity.

Electrophilic Fluorination and Fluorodesulfurization Strategies

Advanced methods for synthesizing fluorinated aromatic compounds, including derivatives of this compound, include electrophilic fluorination and fluorodesulfurization. These strategies offer distinct approaches either to introduce fluorine atoms onto the aromatic ring or to construct the difluoroalkoxy group itself.

Electrophilic Fluorination is a primary method for the direct introduction of fluorine onto electron-rich aromatic rings. researchgate.net This approach involves the reaction of an aromatic substrate, such as a this compound derivative, with an electrophilic source of fluorine. A variety of N-F reagents have been developed for this purpose due to their comparative stability, safety, and ease of handling. Common examples include Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI). acs.org These reagents effectively fluorinate activated aromatic compounds, although challenges can include controlling regioselectivity (ortho- vs. para-substitution) and preventing dearomatization, particularly with highly activated substrates like phenols. Current time information in Bangalore, IN. Nitromethane has been reported to act as a Lewis base that can activate electrophilic fluorinating reagents, enabling the efficient fluorination of various aromatic compounds under mild conditions. dynamicscience.com.au

Fluorodesulfurization represents a modern and powerful strategy for constructing gem-difluoro groups, such as the -CHF2 moiety in the target ether. This method involves the conversion of a sulfur-containing functional group, typically a thiocarbonyl group, into a difluoride. A mild and efficient method involves the fluorodesulfurization of thionoesters using a combination of a Lewis acid like tin(IV) chloride (SnCl4) and a fluorinating agent such as diethylaminosulfur trifluoride (DAST). rsc.org This approach has been successfully used to synthesize aromatic compounds containing a difluoro(methoxy)methyl group (Ar-CF2OCH3), a close analogue of the difluoroethoxy group. rsc.org Another strategy employs the desulfurative fluorination of thionobenzodioxoles with silver(I) fluoride, providing access to difluorobenzodioxoles under mild conditions compatible with various functional groups. youtube.com These methods are valuable as they often start from readily available catechols or other precursors and allow for the late-stage introduction of the difluorinated fragment.

Principles of Green Chemistry in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and its derivatives is essential for developing sustainable, efficient, and environmentally responsible chemical processes. Key areas of focus include maximizing atom economy, assessing reaction efficiency, and selecting benign solvents and catalysts.

Atom Economy and Reaction Efficiency Assessments

A central tenet of green chemistry is the concept of Atom Economy , developed by Barry Trost, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. cognitoedu.org It provides a theoretical measure of how little waste a reaction produces, calculated with the following formula:

% Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 byjus.com

A reaction with 100% atom economy is one where all reactant atoms are found in the desired product, such as in addition or rearrangement reactions. byjus.com Substitution and elimination reactions, by contrast, inherently have lower atom economies because they generate byproducts. byjus.com

The classical Williamson ether synthesis, a common method for preparing ethers, is a substitution reaction and thus has a theoretical atom economy of less than 100%. greenchemistry-toolkit.org A plausible route to this compound involves the reaction of phenol with a base like sodium hydroxide (B78521) to form sodium phenoxide, followed by an SN2 reaction with an alkylating agent such as 1-bromo-2,2-difluoroethane.

The atom economy for this specific synthesis can be calculated as shown in the table below.

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| Phenol | C₆H₅OH | 94.11 | Reactant |

| Sodium Hydroxide | NaOH | 40.00 | Reactant |

| 1-Bromo-2,2-difluoroethane | C₂H₃BrF₂ | 144.95 | Reactant |

| Total Reactant Mass | 279.06 | ||

| This compound | C₈H₈F₂O | 158.16 | Desired Product |

| Sodium Bromide | NaBr | 102.89 | Byproduct |

| Water | H₂O | 18.01 | Byproduct |

| Calculation | |||

| % Atom Economy | (158.16 / 279.06) x 100 = 56.7% |

This calculation shows that, even with a 100% chemical yield, a maximum of only 56.7% of the reactant mass is converted into the desired product. The remaining 43.3% becomes waste (NaBr and H₂O).

Other metrics provide a more practical assessment of a process's "greenness." Reaction Mass Efficiency (RME) considers the actual masses of reactants and the yield, while Process Mass Intensity (PMI) is a comprehensive metric that includes all materials used in a process (reactants, solvents, reagents, process aids) relative to the mass of the final product. masterorganicchemistry.com Industrial processes often have high PMI values, indicating that a large amount of waste is generated for each kilogram of product, highlighting the importance of optimizing reactions beyond just chemical yield. masterorganicchemistry.com

Selection of Environmentally Benign Solvents and Catalytic Systems

The choice of solvents and catalysts has a profound impact on the environmental footprint of a chemical synthesis. Traditional ether synthesis methods often rely on volatile and hazardous organic solvents and stoichiometric reagents.

Environmentally Benign Solvents: A major goal in green chemistry is to replace hazardous solvents with safer alternatives. Many conventional Williamson ether syntheses use polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), or dimethyl sulfoxide (B87167) (DMSO) to facilitate the SN2 reaction. researchgate.net However, these solvents are under increasing scrutiny due to toxicity concerns. researchgate.net Green chemistry promotes a shift towards more benign options. Water is an ideal green solvent, and the use of surfactants to create micellar systems can enable reactions between hydrophobic substrates in an aqueous medium. rsc.orgchemistryforsustainability.org Other alternatives include deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and zinc chloride). scispace.com These DESs can be low-cost, recyclable, and sometimes act as both the solvent and catalyst. scispace.com

| Conventional Solvent | Hazard Profile | Greener Alternative(s) | Benefits |

| DMF, DMAc, NMP | Reprotoxic, high boiling point | Cyrene™, Dimethyl carbonate, 2-MeTHF | Bio-based, lower toxicity, easier to recycle |

| Dichloromethane, Chloroform | Carcinogen suspect, volatile | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, less toxic than THF |

| Benzene, Toluene | Carcinogenic, toxic | p-Cymene, Anisole | Renewable source, lower toxicity |

| Diethyl ether, THF | Peroxide-forming, flammable | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Higher flash point, reduced peroxide formation |

Catalytic Systems: Moving from stoichiometric reagents to catalytic systems improves atom economy and reduces waste. While the classical Williamson synthesis uses a stoichiometric amount of base, alternative C-O cross-coupling reactions like the Ullmann and Buchwald-Hartwig reactions use catalytic amounts of copper or palladium, respectively. eurjchem.com A key green innovation in this area is the development of heterogeneous and recyclable catalysts. For example, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used as an inexpensive, air-stable, and magnetically separable catalyst for C-O cross-coupling reactions. eurjchem.comeurjchem.com These catalysts can be easily removed from the reaction mixture with a magnet and reused multiple times without significant loss of activity, simplifying purification and reducing metal waste. Similarly, palladium supported on magnetic silica (B1680970) has been developed for aryl ether synthesis in water, combining the benefits of a recyclable catalyst with a green solvent. acs.org Organocatalysis also offers metal-free, recyclable options for promoting etherification reactions. rsc.org

Mechanistic Investigations and Chemical Transformations of 2,2 Difluoroethoxy Benzene Derivatives

Reactivity Profiles of the 2,2-Difluoroethoxy Moiety

The 2,2-difluoroethoxy group, while imparting metabolic stability, is not chemically inert and can participate in a range of chemical transformations. Its reactivity is largely dictated by the strong carbon-fluorine bonds and the influence of the fluorine atoms on the adjacent C-O ether linkage.

Nucleophilic Substitution Reactions on the Fluorinated Alkyl Chain

Direct nucleophilic substitution on the highly fluorinated alkyl chain of the 2,2-difluoroethoxy group is a challenging transformation. The strong C-F bonds and the deactivating effect of the fluorine atoms make the α-carbon less susceptible to direct SN2 attack. However, cleavage of the ether bond can be achieved under specific conditions.

Recent studies have explored the use of hypervalent iodine reagents to facilitate the electrophilic 2,2-difluoroethylation of various nucleophiles, including alcohols, amines, and thiols. chemrxiv.orgresearchgate.net In this approach, a (2,2-difluoroethyl)(aryl)iodonium triflate salt acts as an electrophilic source of the 2,2-difluoroethyl group. While this is the reverse of a nucleophilic attack on (2,2-difluoroethoxy)benzene, it highlights the inherent reactivity of the 2,2-difluoroethyl unit. Direct nucleophilic attack by amines or alcohols on 1,1-difluoro-2-iodoethane, a precursor to the hypervalent iodine reagent, results in no product, underscoring the need for activation. chemrxiv.org

The stability of the C-O bond in aryl 2,2-difluoroethyl ethers is notable. For instance, the electron-withdrawing nature of the -CF₂H group can destabilize the formation of an intermediate oxonium ion, thereby slowing down acid-catalyzed ether cleavage. This inherent stability contrasts with the lability of analogous non-fluorinated ethers.

Oxidation and Reduction Pathways of the Ether Linkage

The ether linkage in this compound derivatives exhibits considerable stability towards oxidation and reduction. The presence of the electron-withdrawing fluorine atoms reduces the susceptibility of the ether oxygen to participate in radical oxidation processes.

Metabolic studies on analogous aryl α,α-difluoroethyl thioethers have shown that oxidation primarily occurs at the sulfur atom, leading to the corresponding sulfoxide (B87167) and sulfone, with no evidence of defluorination. beilstein-journals.org In contrast, the corresponding aryl α,α-difluoroethyl oxygen ether was found to be more labile and underwent cleavage under biological conditions. beilstein-journals.org This suggests that while the ether linkage is relatively robust, it can be a site of metabolic transformation.

Direct chemical oxidation of the ether linkage in this compound derivatives is not a commonly reported transformation, likely due to the deactivating effect of the fluorine atoms. Similarly, reduction of the ether bond is challenging and typically requires harsh conditions that may not be compatible with other functional groups on the aromatic ring. Standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are generally used to reduce other functional groups, such as nitro or carbonyl groups, without affecting the 2,2-difluoroethoxy moiety. vulcanchem.com

Chemical Modifications and Functionalization of the Aromatic Ring System

The aromatic ring of this compound provides a versatile platform for a wide array of chemical modifications, enabling the synthesis of complex molecules with tailored properties.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds. Bromo-substituted this compound derivatives are excellent substrates for these transformations.

The Suzuki-Miyaura coupling of bromo-(2,2-difluoroethoxy)benzene derivatives with various boronic acids proceeds efficiently in the presence of a palladium catalyst and a base. For example, 4-bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole undergoes Suzuki-Miyaura coupling with phenylboronic acid using Pd(PPh₃)₄ as the catalyst, affording the corresponding biphenyl (B1667301) derivative in high yield. vulcanchem.com Similarly, the synthesis of macrocyclic factor VIIa inhibitors has utilized the Suzuki-Miyaura coupling of 4-bromo-1-(2,2-difluoroethoxy)-2-(iodomethyl)benzene derivatives. google.com

The Buchwald-Hartwig amination is another important cross-coupling reaction that has been successfully applied to this compound derivatives. This reaction allows for the formation of C-N bonds between an aryl halide and an amine. For instance, the amination of aryl bromides with various amines can be achieved using a palladium catalyst with appropriate ligands. nih.govscispace.comchemspider.com

The Heck reaction, which couples aryl halides with alkenes, is also a viable method for the functionalization of these compounds, further expanding the synthetic utility of this scaffold. organic-chemistry.orgnih.govmdpi.comlibretexts.org

Table 1: Examples of Cross-Coupling Reactions on this compound Derivatives

| Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|

| 4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole | Phenylboronic acid | Pd(PPh₃)₄ | Biphenyl derivative | vulcanchem.com |

| 4-Bromo-1-(2,2-difluoroethoxy)-2-(iodomethyl)benzene | Boronic acids | Palladium catalyst | Biaryl compounds | google.com |

| Bromo-substituted this compound | Amines | Pd catalyst/Phosphine ligand | Aryl amines | nih.govscispace.comchemspider.com |

| Bromo-substituted this compound | Alkenes | Palladium catalyst | Substituted alkenes | organic-chemistry.orgnih.govmdpi.comlibretexts.org |

Electrophilic Aromatic Substitution Reactivity

The 2,2-difluoroethoxy group influences the regioselectivity of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring. The ether oxygen, through its lone pairs, can donate electron density to the ring via resonance, which is an activating effect and directs incoming electrophiles to the ortho and para positions. However, the strong inductive effect (-I) of the two fluorine atoms withdraws electron density from the ring, which is a deactivating effect. ulethbridge.cawikipedia.org

For example, in the nitration of this compound, the major products would be the ortho- and para-nitro derivatives. The presence of other substituents on the ring will further influence the outcome of the reaction. For instance, in 3-bromo-4-(2,2-difluoroethoxy)nitrobenzene, the bromine and nitro groups are electron-withdrawing, which further deactivates the ring towards subsequent electrophilic substitution.

Intramolecular Cyclization and Rearrangement Reactions

Intramolecular reactions of this compound derivatives can lead to the formation of complex heterocyclic and polycyclic structures. The specific outcomes of these reactions are highly dependent on the nature and position of other substituents on the aromatic ring.

While specific examples of intramolecular cyclization involving the this compound core are not extensively documented in the reviewed literature, related transformations provide insight into potential reaction pathways. For instance, intramolecular cyclization of o-alkynylphenylethers can be catalyzed by a base to form substituted benzofurans. rsc.org A similar strategy could potentially be applied to ortho-alkynyl-(2,2-difluoroethoxy)benzene derivatives.

Rearrangement reactions, such as the Beckmann or Baeyer-Villiger rearrangements, are typically associated with specific functional groups like oximes or ketones, respectively. solubilityofthings.comwiley-vch.de If these functional groups are present on a this compound derivative, these rearrangements could be employed to further functionalize the molecule. For example, a ketone attached to the this compound ring could potentially undergo a Baeyer-Villiger oxidation to form an ester.

Catalytic and Photochemical Activation of C-(Difluoroethoxy) Bonds

The activation of the typically inert C-O and C-H bonds associated with the difluoroethoxy group represents a formidable challenge in synthetic chemistry. Overcoming this requires innovative catalytic and photochemical strategies that can enable selective functionalization under manageable conditions.

Transition metal catalysis has emerged as a powerful tool for the formation of C-O bonds, including those involving fluorinated alcohols. Nickel, in particular, has shown promise in the direct C(sp²)–H difluoroethoxylation of arenes.

Recent research has demonstrated the direct trifluoro- and difluoroethoxylation of C(sp²)–H bonds using nickel(II) complexes with a model macrocyclic arene substrate. researchgate.net Due to the specific coordination properties of the macrocyclic ligand, researchers were able to detect and characterize the newly formed C(sp²)–OCH₂CF₂H–Ni(II) species using High-Resolution Mass Spectrometry (HRMS) and Infrared Ion Predissociation (IRPD) spectroscopy. researchgate.netresearchgate.net This transformation highlights a rare instance of direct C-H activation and subsequent C-O bond formation with 2,2-difluoroethanol (B47519). researchgate.net

Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have shed light on the reaction pathway. The proposed mechanism for the C(sp²)–O bond formation involves a Ni(III)/Ni(I) catalytic cycle. researchgate.netresearchgate.net This pathway proceeds through a reductive elimination from a Ni(III) intermediate to form the aryl-OCH₂CF₂H bond and a Ni(I) species, which is then oxidized back to Ni(II) to complete the cycle. researchgate.net This is considered more favorable than a pathway involving a higher-energy Ni(IV)/Ni(II) reductive elimination. researchgate.net These mechanistic insights are crucial for the design of new, more efficient catalysts for the 2,2-difluoroethoxylation of arene C–H bonds. researchgate.netresearchgate.netresearchgate.net

Table 1: Nickel-Catalyzed C(sp²)-H Difluoroethoxylation of a Model Macrocyclic Arene

| Catalyst Precursor | Alcohol | Oxidant | Base | Product | Mechanistic Insight | Reference |

| (RN3)Ni(II) Complex | 2,2-Difluoroethanol | FcPF₆ | Cs₂CO₃ | Macrocycle-OCH₂CF₂H | Ni(III)/Ni(I) reductive elimination | researchgate.net, researchgate.net |

| Ni(OAc)₂ | 2,2-Difluoroethanol | Not specified | Not specified | Low TON (~3) observed in a related system | 8-aminoquinoline directing group was key | researchgate.net |

Note: This table summarizes findings from studies on model systems designed to investigate the fundamental steps of Ni-catalyzed difluoroethoxylation.

Visible light photoredox catalysis has become a powerful method for initiating a wide array of organic transformations under mild conditions. nih.govuni-bayreuth.deunina.it This approach utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates from stable precursors. nih.govuni-bayreuth.de

While direct photoredox-mediated C-H difluoroethoxylation of benzene remains an area for development, related transformations demonstrate the potential of this strategy. One notable example is a photochemical radical Smiles rearrangement designed to access difluoroethanol-containing heteroaromatics. acs.org In this process, a precursor containing a sulfonyl ether of 2-bromo-2,2-difluoroethanol (B2956406) undergoes a photoredox-catalyzed rearrangement. acs.org This reaction was successfully scaled up to produce a key thiophene (B33073) intermediate bearing a difluoroethanol group, showcasing the utility of photochemistry in manipulating complex molecules containing this motif. acs.org

The general mechanism of photoredox catalysis involves the excitation of a photocatalyst (PC) to its excited state (PC*) by visible light. This excited state is both a stronger oxidant and a stronger reductant than the ground state. It can then interact with a substrate through either oxidative or reductive quenching to initiate a radical cascade. nih.gov The application of this principle to generate a difluoroethoxyl radical or an aryl radical cation in the presence of a difluoroethoxide source could provide a future pathway for the synthesis of this compound derivatives.

Table 2: Photochemical Radical Smiles Rearrangement for Synthesis of a Difluoroethanol-Containing Thiophene

| Substrate | Photocatalyst | Light Source | Solvent | Product | Key Transformation | Reference |

| Aryl sulfonyl ether of 2-bromo-2,2-difluoroethanol | Ru(bpy)₃Cl₂ | Visible Light | Not specified | Thiophene-CH₂CH₂OH | Intramolecular radical rearrangement | acs.org |

Note: This table describes a related transformation, not a direct synthesis of this compound.

Transition Metal-Catalyzed Transformations

Electrochemical Synthesis and Subsequent Reactions

Electrochemical methods offer a green and powerful alternative to traditional chemical synthesis, using electricity to drive redox reactions without the need for stoichiometric chemical oxidants or reductants. rsc.orgunl.edu This approach has been successfully applied to generate reactive radical species for subsequent chemical transformations.

A significant development in this area is the metal-free electrochemical oxidative difluoroethylation to form azaheterocycles. le.ac.ukbeilstein-journals.orgresearchgate.netacs.org This strategy employs sodium difluoroethylsulfinate (DFES-Na) as a precursor to the difluoroethyl radical (•CH₂CF₂H). beilstein-journals.orgnih.gov Through anodic single-electron oxidation in an undivided cell, DFES-Na is converted into the corresponding sulfonyl radical, which rapidly extrudes SO₂ to generate the difluoroethyl radical. beilstein-journals.org

This electrochemically generated radical can then be trapped by olefinic amides, such as N-arylacrylamides, to initiate a tandem radical addition and intramolecular cyclization. le.ac.uknih.gov This process provides access to a variety of valuable difluoroethylated azaheterocycles, including oxindoles and isoquinoline-1,3-diones, in moderate to good yields. researchgate.netacs.org The reaction tolerates various substituents on the aryl ring of the N-arylacrylamide, including halogens like fluorine, chlorine, and bromine. nih.gov

Cyclic voltammetry (CV) experiments support the proposed mechanism, confirming that the oxidation of DFES-Na occurs at a potential accessible under the electrochemical conditions, leading to the formation of the key radical intermediate. le.ac.ukacs.org This electrochemical strategy represents a robust method for forming C-C bonds with a difluoroethyl moiety, highlighting its potential for constructing complex molecules derived from this compound precursors.

Table 3: Electrochemical Oxidative Difluoroethylation/Cyclization of N-Arylacrylamides

| Substrate | Radical Source | Electrode Setup | Solvent | Product Type | Yield Range | Reference |

| N-Arylacrylamides | Sodium difluoroethylsulfinate (DFES-Na) | Undivided cell, Carbon anode, Platinum cathode | CH₃CN/H₂O | Difluoroethylated oxindoles | 54-72% | beilstein-journals.org, nih.gov |

| N-Acryloyl-N-methylbenzamides | Sodium difluoroethylsulfinate (DFES-Na) | Undivided cell, Carbon anode, Platinum cathode | CH₃CN/H₂O | Difluoroethylated isoquinoline-1,3-diones | Moderate to good | le.ac.uk, researchgate.net |

Advanced Spectroscopic and Structural Characterization of 2,2 Difluoroethoxy Benzene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Without access to the NMR spectra of (2,2-Difluoroethoxy)benzene, a detailed analysis of its structural features cannot be conducted. This includes:

Fluorine (¹⁹F) NMR Analysis for Fluorine EnvironmentsInformation on the chemical shift and coupling of the two equivalent fluorine atoms, which would appear as a doublet due to coupling with the adjacent proton, is not documented in publicly available sources.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate how molecules pack in the solid state.

Analysis of Molecular Conformation and Intermolecular Interactions

For this compound, a crystallographic study would reveal the orientation of the difluoroethoxy group relative to the benzene (B151609) ring and detail the intermolecular forces, such as van der Waals forces or potential weak hydrogen bonds involving the fluorine atoms, that govern the crystal lattice. However, no published crystal structure data for this compound could be located. While studies exist for more complex molecules containing the (2,2-difluoroethoxy)phenyl moiety, these findings are not directly transferable to the parent compound due to the influence of other substituents on the crystal packing.

Table 4.3.1. Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å, α = ?°, β = ?°, γ = ?° |

| Volume (V) | ? ų |

| Molecules per unit cell (Z) | ? |

| Calculated Density | ? g/cm³ |

As no experimental crystallographic data has been found in the searched resources, this table remains unpopulated.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

A theoretical analysis of this compound would predict characteristic absorption bands. The aromatic ring would show C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The ether linkage (C-O-C) would exhibit strong stretching bands, likely in the 1300-1000 cm⁻¹ range. Crucially, the difluoroalkoxy group would be identified by strong C-F stretching absorptions, which are expected in the 1100-1000 cm⁻¹ region. Despite these expectations, a specific, experimentally verified IR spectrum with assigned peak values for this compound is not available in the searched scientific databases. Without experimental or specific computational data, a detailed and accurate table of IR absorptions cannot be compiled.

Table 4.4.1. Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| Data not available | - | Aromatic C-H stretch |

| Data not available | - | Aliphatic C-H stretch (CH₂) |

| Data not available | - | Aromatic C=C stretch |

| Data not available | - | Asymmetric C-O-C ether stretch |

| Data not available | - | C-F stretch |

| Data not available | - | Aromatic C-H out-of-plane bend |

This table cannot be populated with accurate data due to the lack of experimentally or theoretically determined IR spectra for the specific compound in the searched resources.

Academic and Research Applications of 2,2 Difluoroethoxy Benzene and Its Derivatives

Strategic Building Blocks in Complex Organic Synthesis

(2,2-Difluoroethoxy)benzene and its derivatives are versatile building blocks in organic synthesis, providing access to a wide range of complex molecular architectures. Their utility stems from the unique electronic properties conferred by the difluoroethoxy group and the synthetic handles they offer for further molecular elaboration.

Precursors for Bioactive Molecules and Natural Product Synthesis

Derivatives of this compound serve as crucial precursors in the synthesis of various bioactive molecules. While the direct incorporation into natural product synthesis is an evolving area, their application in creating structurally complex and biologically active synthetic compounds is well-documented. For instance, 4-(2,2-Difluoroethoxy)phenol is a key intermediate that can be utilized as a scaffold for developing new bioactive molecules. vulcanchem.com The phenolic hydroxyl group provides a reactive site for further functionalization, while the difluoroethoxy group can enhance the metabolic stability of the final product. vulcanchem.com

The synthesis of these precursors often involves the reaction of a phenol (B47542) with an appropriately activated 2,2-difluoroethanol (B47519) derivative. vulcanchem.com This approach allows for the introduction of the difluoroethoxy moiety onto a variety of aromatic rings, which can then be elaborated into more complex structures.

Intermediates for Advanced Synthetic Scaffolds

The development of advanced synthetic scaffolds is essential for exploring new chemical space in drug discovery and materials science. This compound derivatives have proven to be valuable intermediates in the construction of such scaffolds. A prominent example is 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a key intermediate in the synthesis of the herbicide Penoxsulam. thieme-connect.comevitachem.compatsnap.com The synthesis of this intermediate itself involves multiple steps, starting from materials like 3-bromobenzotrifluoride (B45179) or 2-trifluoromethyl-4-nitro-bromobenzene, highlighting the complexity of creating these valuable building blocks. thieme-connect.comevitachem.comgoogle.com

The reactivity of the sulfonyl chloride group allows for its facile reaction with nucleophiles, such as amines, to form sulfonamides, a common structural motif in many biologically active compounds. evitachem.compatsnap.com This makes 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride a versatile intermediate for creating libraries of compounds for screening in various research programs.

Another example of an advanced synthetic intermediate is 2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid. thieme-connect.com The boronic acid functionality makes this compound a suitable partner in Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds in the synthesis of complex organic molecules. thieme-connect.com

Contributions to Medicinal Chemistry Research and Drug Discovery Programs

The introduction of the (2,2-difluoroethoxy) group into potential drug candidates can significantly impact their pharmacological properties. This has led to its increasing use in medicinal chemistry research and drug discovery programs.

Modulation of Biological Activity and Metabolic Stability

The (2,2-difluoroethoxy) group is recognized for its ability to enhance the metabolic stability of drug molecules. The fluorine atoms can block sites of oxidative metabolism, leading to a longer half-life and improved pharmacokinetic profile. vulcanchem.com For example, in the development of phosphodiesterase 10A (PDE10A) inhibitors, the substitution of a methoxy (B1213986) group with a difluoroethoxy group on a quinazoline (B50416) ring was found to improve metabolic stability. nih.gov

Furthermore, the electronic nature of the difluoroethoxy group can modulate the biological activity of a molecule by altering its binding affinity to target proteins. The increased lipophilicity imparted by the difluoroethoxy group can also enhance membrane permeability, which is a crucial factor for drug efficacy. vulcanchem.com Research on fluorinated pyrrolidine (B122466) derivatives, for instance, suggests that the difluoroethoxy group can enhance blood-brain barrier penetration. vulcanchem.com

Table 1: Impact of (2,2-Difluoroethoxy) Group on Molecular Properties

| Property | Effect of (2,2-Difluoroethoxy) Group | Reference |

| Metabolic Stability | Enhanced resistance to enzymatic degradation | |

| Lipophilicity | Increased | vulcanchem.com |

| Membrane Permeability | Potentially enhanced | vulcanchem.com |

| Biological Activity | Modulated through altered electronic and binding properties |

Design of Enzyme Inhibitors and Molecular Probes

The unique properties of the (2,2-difluoroethoxy) group make it an attractive feature in the design of enzyme inhibitors and molecular probes. In the context of enzyme inhibition, this group can contribute to stronger binding interactions with the target enzyme. vulcanchem.com

A notable example is in the development of phosphodiesterase (PDE) inhibitors. nih.govnih.govclevelandclinic.org Research on PDE10A inhibitors has shown that incorporating a difluoroethoxy group can increase selectivity for the target enzyme over other PDE subtypes. nih.gov For instance, the substitution of a methoxy group with a difluoroethoxy group at the 6-position of a quinazoline-based inhibitor led to increased selectivity for PDE10A over PDE3A. nih.gov

While the direct use of this compound in the synthesis of molecular probes is an area of ongoing research, derivatives like 4-(2,2-Difluoroethoxy)phenol are considered relevant as scaffolds for developing probes to study drug-target interactions. vulcanchem.com The synthesis of fluorescent probes often involves multi-step processes where such building blocks could be incorporated. usm.edu

Utility in Agrochemical Research and Development

The application of this compound derivatives has been particularly impactful in the field of agrochemical research, leading to the development of effective herbicides.

The most prominent example is the herbicide Penoxsulam . nih.govnih.gov This compound is a triazolopyrimidine sulfonamide that acts as an acetolactate synthase (ALS) inhibitor, effectively controlling a broad spectrum of weeds in rice and other crops. nih.gov The key intermediate for the synthesis of Penoxsulam is 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride. thieme-connect.comevitachem.compatsnap.com The synthesis of this crucial building block has been the subject of considerable research to develop efficient and scalable routes. thieme-connect.compatsnap.comgoogle.comgoogle.com

The herbicidal activity of Penoxsulam and related triazolopyrimidine sulfonamides is influenced by the substituents on the benzene (B151609) ring. semanticscholar.org The presence of the 2-(2,2-difluoroethoxy) group is a key structural feature that contributes to its high efficacy. nih.gov Studies on the structure-activity relationships of these herbicides have demonstrated the importance of this moiety for potent weed control. nih.govsemanticscholar.org

Furthermore, research into other triazolopyrimidine sulfonamides has shown that compounds containing a 2,2-difluoroethoxy substituent exhibit significant herbicidal activity against various weeds and can show selectivity for certain crops like rice and wheat. semanticscholar.org

Table 2: Key this compound Derivatives in Agrochemical Research

| Compound Name | Application | Reference |

| Penoxsulam | Herbicide (ALS inhibitor) | nih.govnih.gov |

| 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride | Key intermediate for Penoxsulam synthesis | thieme-connect.comevitachem.compatsnap.com |

| N-(5,7-dimethoxy thieme-connect.compatsnap.comgoogle.comtriazolo[1,5-a]pyrimidin-2-yl)-2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonamide | Herbicide | semanticscholar.org |

Synthesis of Novel Herbicide and Pesticide Candidates

The this compound moiety is a key structural component in the synthesis of modern agrochemicals, particularly herbicides. Research has demonstrated that incorporating this group can lead to the development of potent and effective crop protection agents.

One of the most prominent examples is its use as a precursor in the synthesis of the commercial herbicide Penoxsulam. vulcanchem.comresearchgate.net Penoxsulam, chemically known as 2-(2,2-difluoroethoxy)-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) benzenesulfonamide, is a broad-spectrum herbicide used primarily in rice cultivation. researchgate.net Its synthesis involves the use of intermediates like 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride. vulcanchem.combldpharm.comnih.gov An efficient nine-step synthesis for Penoxsulam has been developed, highlighting the importance of the difluoroethoxy-substituted benzene core. researchgate.net

Beyond established herbicides, researchers are actively designing new candidates based on this structure. Studies on vulcanchem.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidine-2-sulfonamide compounds have shown that substituting the benzene ring at the ortho-position with a 2,2-difluoroethoxy group can produce promising lead compounds for the development of new herbicides. semanticscholar.org These compounds function as acetolactate synthase (ALS) inhibitors, a critical enzyme in the biosynthetic pathway of amino acids in plants. semanticscholar.org The development of such "green pesticides" is of high interest as they can be more effective and have a reduced environmental impact compared to traditional ones. semanticscholar.org The structural optimization of natural products and existing chemical frameworks is a key strategy in discovering novel pesticides, and the inclusion of fluorinated groups like difluoroethoxy is a proven approach. frontiersin.orgnih.gov

Enhancement of Agrochemical Efficacy and Selectivity

The introduction of the (2,2-difluoroethoxy) group into an agrochemical's molecular structure is not merely for novelty; it is a strategic design choice to enhance its performance. The fluorine atoms significantly alter the molecule's physicochemical properties, leading to improved efficacy and selectivity.

The electron-withdrawing nature of the difluoroethoxy group is crucial for enhancing herbicidal activity. semanticscholar.org In the case of triazolopyrimidine sulfonamide herbicides, placing this group at the ortho-position of the benzene ring has been shown to be beneficial for bioactivity. semanticscholar.org Penoxsulam, for instance, demonstrates higher activity against both grass and broadleaf weeds compared to other commercial herbicides in its class. researchgate.net This enhanced efficacy allows for lower application rates, which is both economically and environmentally advantageous.

Emerging Roles in Materials Science and Advanced Polymer Research

The unique properties imparted by the difluoroethoxy group are also being harnessed in the field of materials science. Its inclusion in polymer backbones or as a functional side group can lead to materials with tailored thermal, optical, and electronic characteristics, opening doors for advanced applications.

Development of Specialty Fluoropolymers with Tailored Characteristics

Fluoropolymers are a class of polymers known for their remarkable chemical resistance, thermal stability, and unique surface properties. semanticscholar.org The incorporation of the this compound structure into polymer chains is an emerging area of research aimed at creating new specialty fluoropolymers. While the broader fluoropolymer industry has long utilized monomers like tetrafluoroethylene (B6358150) (TFE) and vinylidene fluoride (B91410) (VDF), the use of more complex fluorinated monomers allows for finer control over the final properties of the material. semanticscholar.org

Research into partly fluorinated poly(phthalazinone ether)s, for example, demonstrates a strategy analogous to what could be achieved with this compound derivatives. In such studies, fluorine atoms are incorporated into the polymer backbone to enhance properties like thermal stability and to achieve low optical loss, which is critical for applications like optical waveguides. researchgate.net The synthesis of such polymers often involves nucleophilic substitution reactions where a dihalide monomer reacts with a bisphenol-like compound. researchgate.net By analogy, monomers derived from this compound could be used to create novel poly(aryl ether)s with a unique combination of flexibility from the ether linkage and the stability and specific interactions associated with the difluoroethoxy group.

Applications in Advanced Energy Storage Systems (e.g., Electrolyte Solvents)

The quest for safer and more efficient energy storage systems, particularly lithium-ion batteries, is a major driver of materials research. mdpi.com Electrolytes, the medium that transports ions between the anode and cathode, are a critical component. Derivatives of this compound are showing promise as specialized components in advanced electrolytes.

A notable example is the use of 2,3-difluoroethoxy-benzene (DFEB) as a "super-coordinated co-solvated diluent" in localized high-concentration electrolytes (LHCEs). mdpi.com In these systems, DFEB is used to control the solvation structure around the lithium ions. This precise control is crucial for forming a stable and effective solid electrolyte interphase (SEI) on the surface of the lithium metal anode. A well-formed SEI is essential for preventing dendrite growth and improving the safety and cycle life of high-energy-density batteries. mdpi.com The use of such fluorinated additives represents a significant step toward overcoming the challenges associated with next-generation battery technologies. mst.edusoleosenergy.com

| Application Area | Compound Derivative | Role | Benefit |

| Lithium Metal Batteries | 2,3-Difluoroethoxy-benzene (DFEB) | Co-solvated diluent in LHCEs | Controls solvation structure, enhances SEI stability |

Design of Functional Materials with Specific Electronic or Optical Responses

The strong electronegativity and specific bond characteristics of the C-F bond in the difluoroethoxy group can be exploited to create functional materials with tailored electronic or optical properties. By incorporating this group, researchers can influence properties like refractive index, dielectric constant, and molecular polarity.

For instance, studies on fluorinated poly(aryl ether)s have shown that it is possible to fabricate polymer films with precisely controlled refractive indices and very low optical losses, making them suitable for applications such as passive optical waveguides. researchgate.net The crosslinking of these polymer films enhances their chemical stability, making them robust for device fabrication. researchgate.net

At a more fundamental level, the presence of the difluoroethoxy group can induce subtle but significant changes in molecular structure. Research on 4-((2,2-difluoroethoxy)methyl)pyridinium saccharinate, a compound containing the difluoroethoxy moiety, revealed a significant shortening of adjacent C-H bonds, a phenomenon confirmed by both neutron diffraction and theoretical calculations. osti.gov This ability to modify bond lengths and electron distribution through "through-space" interactions is a powerful tool in the rational design of functional materials where precise control over molecular and bulk properties is required. Intermediates like 2-Chloro-4-(2,2-difluoroethoxy)benzonitrile are also being investigated for the development of new materials with specific properties stemming from their unique molecular structure. evitachem.com

| Research Area | Compound/Derivative | Finding | Implication for Functional Materials |

| Optical Materials | Fluorinated Poly(aryl ether)s | Low optical loss (<0.3 dB/cm), tunable refractive index | Development of efficient optical waveguides |

| Molecular Engineering | 4-((2,2-Difluoroethoxy)methyl)pyridinium saccharinate | Significant shortening of C-H bonds | Precise control over molecular geometry and electronic properties |

Future Research Directions and Perspectives in 2,2 Difluoroethoxy Benzene Chemistry

Development of Highly Selective and Efficient Synthetic Pathways

The future of (2,2-difluoroethoxy)benzene chemistry is intrinsically linked to the development of more efficient and selective methods for its synthesis and the synthesis of its derivatives. While methods exist, the focus is shifting towards pathways that offer higher yields, greater functional group tolerance, and milder reaction conditions, which are crucial for both laboratory-scale research and industrial applications. google.compatsnap.comgoogle.com

A significant advancement in the synthesis of fluorinated alkyl aryl ethers has been the use of palladium-catalyzed C-O cross-coupling reactions. acs.org These methods offer a direct and versatile route to form the ether linkage.

Catalyst Design for Challenging Transformations

A primary objective in this area is the design of sophisticated catalysts that can overcome the challenges associated with C-O bond formation involving fluoroalkyl alcohols. The development of specialized ligands is key to achieving high efficiency and selectivity.

One notable example is the use of the BrettPhos ligand in palladium-catalyzed C–O cross-coupling reactions. This system has shown success in coupling various fluorinated alcohols with aryl bromides. acs.org For instance, the coupling of 2,2-difluoroethanol (B47519) with electron-rich aryl bromides can be achieved at a relatively mild temperature of 80 °C. acs.org The design of ligands like Neolephos, a 2,2'-bis(tert-butyl(pyridin-2-yl)phosphanyl)-1,1'-binaphthalene, has also enabled selective palladium-catalyzed reactions under mild conditions, showcasing the power of tailored ligand architecture. nih.gov

Future research will likely focus on creating catalysts that are not only highly active but also reusable and based on more abundant and less expensive metals, such as iron-based heterogeneous catalysts. mdpi.com The exploration of bifunctional catalysts that can facilitate multiple steps in a one-pot synthesis is also a promising direction. mdpi.com

Table 1: Examples of Catalytic Systems for Aryl Fluoroalkyl Ether Synthesis

| Catalyst System | Ligand | Reactants | Conditions | Yield | Reference |

| Pd(OAc)₂ | BrettPhos | Aryl bromide, 2,2-difluoroethanol | Cs₂CO₃, Toluene, 80-110 °C | High | acs.org |

| Pd(OAc)₂ | Neolephos | 1,3-Diynes, Alcohols | (+)-CSA, Toluene, 40 °C | 82-94% | nih.gov |

| Iron-based | N/A | Styrene, TBHP | N/A | High | mdpi.com |

This table is illustrative and based on findings for related transformations.

Exploration of Novel Reactivity Modes and Undiscovered Chemical Transformations

Beyond established reactions, future research will aim to uncover new reactivity patterns of the this compound core. The interplay between the electron-withdrawing difluoroethoxy group and other substituents on the aromatic ring can lead to unique chemical behaviors. vulcanchem.com

Current knowledge indicates that derivatives of this compound can participate in several transformations:

Nucleophilic Aromatic Substitution (SNAr): The bromine atom in compounds like 1-bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene (B12078861) can be displaced by strong nucleophiles. vulcanchem.com

Reduction: Nitro groups on the benzene (B151609) ring can be reduced to amines, providing a handle for further functionalization. vulcanchem.com

Cross-Coupling Reactions: Boronic acid derivatives, such as 2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid, are effective partners in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. smolecule.com

A more novel transformation that has been demonstrated is the [2+1] cyclopropanation reaction between aryl trifluorovinyl ethers and a difluorocarbene reagent to synthesize aryl perfluorocyclopropyl ethers. cas.cn This suggests that the fluoroalkoxy moiety can be a platform for unique cycloaddition chemistries. Future work could explore other cycloadditions, C-H activation, and photocatalytic reactions to expand the synthetic utility of this scaffold.

Integration of Advanced Computational Modeling for Predictive Design

Computational chemistry is poised to play a transformative role in the study of this compound and its derivatives. By providing insights into reaction mechanisms, predicting properties, and guiding experimental design, computational modeling can significantly accelerate research and development.

Density Functional Theory (DFT) has already proven useful for predicting the ¹⁹F NMR chemical shifts of fluorinated aromatic compounds. nih.govacs.orgresearchgate.netescholarship.org This is a powerful tool for structure elucidation, especially in molecules with multiple fluorine atoms. nih.govacs.orgresearchgate.netescholarship.org Scaling factors have been developed for use with relatively low levels of theory, making these predictions more accessible to synthetic chemists. nih.govacs.orgresearchgate.netescholarship.org

Table 2: Recommended Computational Methods for ¹⁹F NMR Prediction

| Level of Theory | Maximum Deviation (ppm) | Mean Absolute Deviation (ppm) | Reference |

| B3LYP/6-31+G(d,p)//B3LYP/6-31+G(d,p) | 6.5 | 1.7 | nih.gov |

| B3LYP/6-311+G(2d,p)//B3LYP/6-31+G(d,p) | 6.6 | 1.7 | nih.gov |

Furthermore, computational studies are being used to investigate the reaction kinetics and atmospheric degradation pathways of hydrofluoroethers, providing a framework for assessing the environmental impact of new compounds. austinpublishinggroup.comrsc.orgresearchgate.net Molecular Dynamics (MD) and DFT simulations are also being employed to understand the solvation structures of fluorinated ethers in electrolytes, which is crucial for applications in energy storage. arxiv.org

Future research will likely see a deeper integration of machine learning and artificial intelligence with high-throughput experimentation to rapidly screen for optimal catalysts and reaction conditions for the synthesis of this compound derivatives. nih.gov

Expansion of Applications in Emerging Interdisciplinary Fields

The unique properties conferred by the 2,2-difluoroethoxy group make this scaffold a promising candidate for a range of applications in interdisciplinary fields. While it already serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its potential is far from fully realized. evitachem.comcymitquimica.comresearchgate.netcabidigitallibrary.org

In materials science , the thermal stability and unique electronic properties of the difluoroethoxy group make it attractive for the development of high-performance polymers and liquid crystals. vulcanchem.com For instance, fluorinated triphenylenes have been synthesized and shown to form columnar mesophases, which are of interest for electronic applications. beilstein-journals.org

In the pharmaceutical industry , the this compound moiety can be incorporated into drug candidates to improve their pharmacokinetic profiles, such as metabolic stability and membrane permeability.

An emerging application is in energy storage . A recent computational study investigated a fluorinated ether, 2,2-difluoroethyl methyl ether, as a component of a weakly solvated ether electrolyte for lithium-ion batteries, showing that it can lead to a desirable anion-rich solvation structure. arxiv.org This points to the potential of this compound derivatives in designing next-generation electrolytes.

The continued exploration of this compound and its derivatives in these and other fields will undoubtedly uncover new and valuable applications, driven by the ongoing advancements in synthetic chemistry and computational design.

Q & A

Q. What are the optimal synthetic routes for (2,2-difluoroethoxy)benzene derivatives, and how can reaction conditions be tailored for lab-scale purity?